R(-)-N-Allylnorapomorphine Hydrobromide is synthesized from norapomorphine, which itself is derived from the opium poppy plant. The compound is classified under psychoactive substances due to its interaction with dopamine receptors in the brain. It is primarily studied for its potential applications in treating neurological disorders and for understanding dopaminergic signaling pathways .
The synthesis of R(-)-N-Allylnorapomorphine Hydrobromide typically involves several steps:
Technical Parameters:
R(-)-N-Allylnorapomorphine Hydrobromide has a complex molecular structure characterized by:
The stereochemistry of R(-)-N-Allylnorapomorphine is crucial for its biological activity, as the specific configuration can significantly influence receptor binding and efficacy .
R(-)-N-Allylnorapomorphine can participate in several chemical reactions:
These reactions are critical for understanding both its therapeutic potential and its metabolic fate within biological systems .
The mechanism of action of R(-)-N-Allylnorapomorphine primarily involves:
Research indicates that this compound may have therapeutic implications in conditions like schizophrenia and Parkinson's disease due to its ability to modulate dopaminergic activity .
R(-)-N-Allylnorapomorphine Hydrobromide exhibits several important physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
R(-)-N-Allylnorapomorphine Hydrobromide has several scientific applications:
R(-)-N-Allylnorapomorphine hydrobromide (CAS 18426-17-0) is a synthetic aporphine alkaloid derivative with the molecular formula C₁₉H₁₉NO₂·HBr and a molecular weight of 293.4 g/mol for the free base, increasing to approximately 374.3 g/mol for the hydrobromide salt. Its IUPAC name is (6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide. The compound features a tetracyclic dibenzoquinoline core characteristic of aporphine alkaloids, with hydroxyl groups at positions C10 and C11 that confer ortho-catechol functionality. A defining structural element is the N6-allyl substitution (–CH₂–CH=CH₂), which replaces the N-methyl group of apomorphine. The chiral center at C6a adopts an R-configuration, crucial for dopaminergic activity. The hydrobromide salt form enhances crystallinity and stability compared to the free base [2] .
Table 1: Atomic-Level Structural Descriptors
Parameter | Specification |
---|---|
Molecular Formula | C₁₉H₁₉NO₂·HBr |
Molecular Weight | 374.3 g/mol (salt) |
Chiral Center Configuration | (6aR) |
Canonical SMILES | C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
InChI Key | XEXUKNQDDPKEIF-OAHLLOKOSA-N |
Hydrogen Bond Donors | 2 (phenolic OH) |
Hydrogen Bond Acceptors | 3 (N, 2xO) |
XLogP3 | 2.9 (predicted) |
Structurally, R(-)-N-allylnorapomorphine diverges from apomorphine (C₁₇H₁₇NO₂) in two critical aspects:
Table 2: Structural and Functional Comparison with Key Aporphines
Compound | R(-)-N-Allylnorapomorphine HBr | Apomorphine | Norapomorphine HBr |
---|---|---|---|
Molecular Formula | C₁₉H₂₀BrNO₂ | C₁₇H₁₇NO₂ | C₁₆H₁₆BrNO₂ |
N-Substituent | Allyl (–CH₂CH=CH₂) | Methyl (–CH₃) | Hydrogen (–H) |
Dopamine Receptor Target | Predominant D₂ affinity | Balanced D₁/D₂ | Weak D₁/D₂ agonism |
Catechol Stability | Oxidation-sensitive | Oxidation-sensitive | Oxidation-sensitive |
Key Therapeutic Rationale | D₂ selectivity research | Broad PD symptom relief | Intermediate for synthesis |
Solubility Profile: The hydrobromide salt form exhibits moderate solubility in polar solvents. It is sparingly soluble in water (~1–5 mg/mL), with improved solubility in dimethyl sulfoxide (>10 mg/mL) and methanol. The compound’s amphiphilic character arises from its hydrophobic aromatic rings and hydrophilic phenolic groups and ionic bromide. Partition coefficient predictions (XLogP3 ≈ 2.9) indicate moderate lipophilicity, facilitating blood-brain barrier penetration in preclinical models. Solubility is pH-dependent due to protonation of the tertiary amine (pKa ≈ 9.4) and ionization of catechol hydroxyls [2] .
Stability Characteristics: Like apomorphine, R(-)-N-allylnorapomorphine hydrobromide is sensitive to oxidation and photodegradation due to its catechol moiety. Solutions undergo rapid autoxidation in alkaline conditions or upon exposure to light/oxygen, forming quinone derivatives. Solid-state stability requires storage under inert gas at 2–8°C with protection from light. The allyl substituent introduces additional instability risks via radical-mediated degradation or Michael addition at the allyl double bond. Thermal analysis predicts decomposition above 250°C, consistent with aporphine alkaloids [2] [4].
Crystallographic Data: Limited public domain crystallography exists for this specific compound. However, analogous aporphine hydrobromide salts (e.g., apomorphine HCl hemihydrate) exhibit monoclinic crystal systems with P2₁ space groups. Unit cell parameters typically include: a ≈ 7.9 Å, b ≈ 14.2 Å, c ≈ 15.4 Å, α = γ = 90°, β ≈ 92.5°. The bromide anion interacts electrostatically with the protonated amine and via hydrogen bonding with catechol hydroxyls. Density is predicted at 1.328 ± 0.06 g/cm³ based on structural analogs. Powder X-ray diffraction patterns remain unreported [4] [6].
Table 3: Summary of Key Physicochemical Properties
Property | Characteristics |
---|---|
Melting Point | Not fully characterized; predicted >250°C decomposition based on analogs |
Solubility (Water) | Sparingly soluble (~1–5 mg/mL); forms yellow-green solutions |
Solubility (DMSO) | Freely soluble (>10 mg/mL) |
pKa Values | Tertiary amine: ~9.4; catechol hydroxyls: ~10.0 and ~12.0 (predicted) |
Photostability | Light-sensitive; requires amber glass/inert atmosphere storage |
Thermal Stability | Stable to 150°C; decomposition at 285–287°C (apomorphine HCl reference) |
Crystal System | Monoclinic (predicted based on structural analogs) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1